molecular formula C18H22ClN3O2 B2974318 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide CAS No. 1448031-55-7

2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide

Cat. No.: B2974318
CAS No.: 1448031-55-7
M. Wt: 347.84
InChI Key: KHQQVZXFCYGJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a cyclopropyl-methyl-pyrazol moiety, and a methylpropanamide backbone, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The next step includes the synthesis of the 5-cyclopropyl-1-methyl-1H-pyrazole derivative, which can be achieved through cyclization reactions involving hydrazine derivatives and cyclopropyl ketones.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
  • 2-(4-fluorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
  • 2-(4-methylphenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenoxy group, combined with the cyclopropyl-methyl-pyrazol moiety, provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-18(2,24-15-8-6-13(19)7-9-15)17(23)20-11-14-10-16(12-4-5-12)22(3)21-14/h6-10,12H,4-5,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQVZXFCYGJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NN(C(=C1)C2CC2)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.